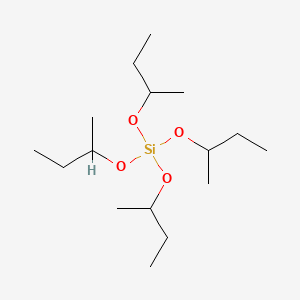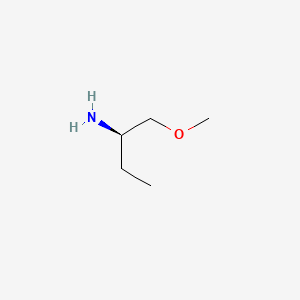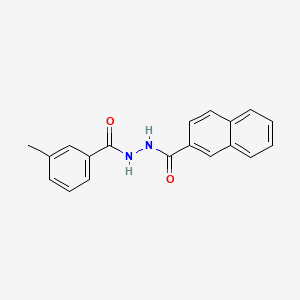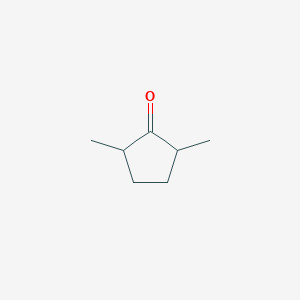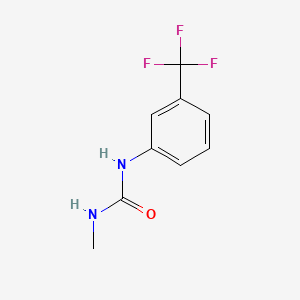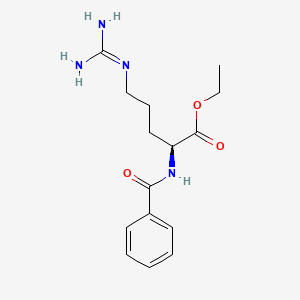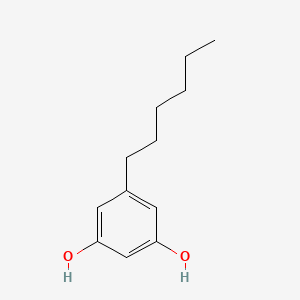
5-hexylbenzène-1,3-diol
Vue d'ensemble
Description
5-Hexylbenzene-1,3-diol, also known as 5-hexylresorcinol, is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is a derivative of resorcinol and is characterized by the presence of a hexyl group attached to the benzene ring. This compound is used in various industries, including pharmaceuticals, food processing, and cosmetics .
Applications De Recherche Scientifique
5-Hexylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Mécanisme D'action
Target of Action
5-Hexylbenzene-1,3-diol is primarily known for its potential as an antibacterial agent . It is a resorcinol derivative isolated from Gmelina arborea .
Biochemical Pathways
5-Hexylbenzene-1,3-diol is known to modulate multiple sites in the melanogenesis pathway , namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity (e.g., glutathione, glutathione peroxidase, and glutathione reductase) . This modulation can lead to changes in skin pigmentation, making it a potential ingredient in skin lightening products .
Pharmacokinetics
Itsmolecular weight of 194.27 suggests that it may be readily absorbed and distributed throughout the body. Its boiling point of 192-195 °C and density of 1.049±0.06 g/cm3 may also influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of 5-Hexylbenzene-1,3-diol’s action is its potential antibacterial effect . By interacting with bacterial cells, it can disrupt their function and lead to their death . Additionally, its modulation of the melanogenesis pathway can lead to changes in skin pigmentation .
Action Environment
The action of 5-Hexylbenzene-1,3-diol can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Furthermore, its use in various industries, including pharmaceuticals, food processing, and cosmetics, suggests that it may interact with a variety of other compounds, which could potentially influence its action .
Analyse Biochimique
Biochemical Properties
1,3-Benzenediol, 5-hexyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits antiseptic and anesthetic properties by inhibiting the activity of enzymes such as tyrosinase and peroxidase . These interactions result in the inhibition of melanin synthesis and the reduction of oxidative stress in cells. Additionally, 1,3-Benzenediol, 5-hexyl- has been shown to stimulate the activity of antioxidant enzymes like glutathione reductase and glutathione peroxidase, further enhancing its protective effects on cells .
Cellular Effects
1,3-Benzenediol, 5-hexyl- exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the production of melanin in melanocytes by blocking the activity of tyrosinase, leading to a reduction in skin pigmentation . Moreover, 1,3-Benzenediol, 5-hexyl- has been shown to enhance cell renewal and wound healing by stimulating growth factors and promoting angiogenesis . These effects make it a valuable ingredient in cosmetic formulations aimed at improving skin health and appearance.
Molecular Mechanism
The molecular mechanism of 1,3-Benzenediol, 5-hexyl- involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It binds to the active sites of enzymes like tyrosinase and peroxidase, inhibiting their activity and preventing the synthesis of melanin . Additionally, 1,3-Benzenediol, 5-hexyl- stimulates the activity of antioxidant enzymes, which helps protect cells from oxidative damage . These interactions at the molecular level contribute to the compound’s overall effects on cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzenediol, 5-hexyl- have been observed to change over time. The compound is relatively stable and does not degrade quickly, allowing it to maintain its efficacy over extended periods . Long-term studies have shown that 1,3-Benzenediol, 5-hexyl- continues to exert its protective effects on cells, reducing oxidative stress and promoting cell renewal . These findings suggest that the compound can be used effectively in long-term treatments and formulations.
Dosage Effects in Animal Models
The effects of 1,3-Benzenediol, 5-hexyl- vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced wound healing and reduced oxidative stress . At higher doses, it may cause adverse effects, including toxicity and irritation . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
1,3-Benzenediol, 5-hexyl- is involved in various metabolic pathways, including the desulfurization of dibenzothiophene by fungi such as Exophiala spinifera . This process involves the transformation of dibenzothiophene into 1,3-Benzenediol, 5-hexyl- through a series of enzymatic reactions. The compound interacts with enzymes like cytochrome P450 and other extracellular enzymes, facilitating its metabolism and conversion into less toxic forms .
Transport and Distribution
Within cells and tissues, 1,3-Benzenediol, 5-hexyl- is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects . The distribution of 1,3-Benzenediol, 5-hexyl- within tissues is crucial for its efficacy in topical formulations and treatments.
Subcellular Localization
The subcellular localization of 1,3-Benzenediol, 5-hexyl- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it allows it to interact with the appropriate biomolecules and exert its effects . Understanding the subcellular distribution of 1,3-Benzenediol, 5-hexyl- can help optimize its use in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexylbenzene-1,3-diol typically involves a multi-step reaction process. One common method starts with 3,5-dimethoxybenzaldehyde as the precursor . The steps include:
Grignard Reaction: The reaction of 3,5-dimethoxybenzaldehyde with a Grignard reagent (e.g., methylmagnesium iodide) in diethyl ether under reflux conditions.
Hydrogenation: The intermediate product is then subjected to hydrogenation using concentrated sulfuric acid and 10% palladium on carbon (Pd-C) in ethyl acetate at ambient temperature.
Demethylation: The final step involves demethylation using sodium iodide and chlorotrimethylsilane in acetonitrile under heating conditions.
Industrial Production Methods
Industrial production methods for 5-hexylbenzene-1,3-diol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol: A parent compound with similar antimicrobial properties but lacks the hexyl group.
Hexylresorcinol: Another name for 5-hexylbenzene-1,3-diol, emphasizing its resorcinol derivative nature.
Phenol: A simpler aromatic compound with hydroxyl groups, used for its antiseptic properties.
Uniqueness
5-Hexylbenzene-1,3-diol is unique due to the presence of the hexyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature contributes to its effectiveness as an antimicrobial and anti-inflammatory agent .
Propriétés
IUPAC Name |
5-hexylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECRVULUEJSGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282965 | |
| Record name | 1,3-Benzenediol, 5-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-20-3 | |
| Record name | 1, 5-hexyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 5-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


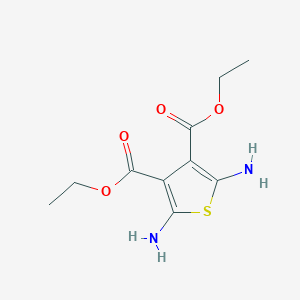
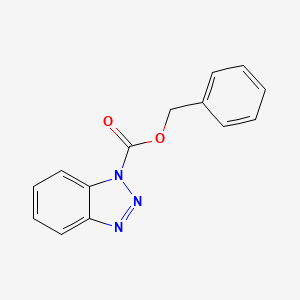
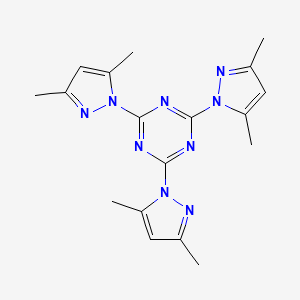
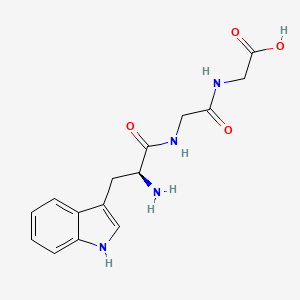
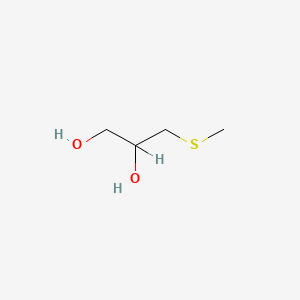
![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)
